N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring:
- A 2,3-dihydro-1,4-benzodioxin moiety, a bicyclic ether system known for its metabolic stability and role in modulating pharmacokinetic properties .
- An acetamide linker connecting the benzodioxin ring to a 1,4-dihydropyridin-4-one core.
- A sulfanylmethyl substituent at the 2-position of the dihydropyridinone, further linked to a 4-methylpyrimidine group.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-14-5-6-23-22(24-14)32-13-16-10-17(27)20(29-2)11-26(16)12-21(28)25-15-3-4-18-19(9-15)31-8-7-30-18/h3-6,9-11H,7-8,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFUPQDYAXWKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxin ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.
Introduction of the pyridine ring: This step involves the formation of the pyridine ring through a condensation reaction between a suitable aldehyde and an amine.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Antioxidant activity: Scavenging reactive oxygen species and reducing oxidative stress.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural differences and similarities between the target compound and related analogs (see ):
Key Observations :
- The 4-methylpyrimidine sulfanyl substituent introduces steric bulk and lipophilicity compared to the methoxyphenyl group in ’s compound, which may influence membrane permeability .
- The thieno-pyrimidine derivatives () exhibit planar aromatic systems, favoring π-π stacking interactions absent in the target’s dihydropyridinone .
Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Thienopyrimidine derivatives () are associated with kinase inhibition and antimicrobial activity due to their planar, electron-deficient cores .
- Pyrimidoindole systems () often exhibit intercalation or topoisomerase inhibition, relevant in anticancer drug design .
- The target’s dihydropyridinone moiety may confer antioxidant or calcium channel-modulating properties, as seen in related 1,4-dihydropyridine drugs .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dihydro-benzodioxin moiety : This part contributes to the compound's ability to interact with various biological receptors.
- Dihydropyridine structure : Known for its role in calcium channel modulation and potential cardiovascular effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O5S |
| Molecular Weight | 498.62 g/mol |
| CAS Number | 499103-68-3 |
Antipsychotic Properties
Research indicates that derivatives of the benzodioxin structure exhibit D(2) receptor antagonism and 5-HT(1A) partial agonism , which are critical for antipsychotic activity. Compound 24 from a related series demonstrated notable efficacy in rodent models of psychosis, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. The presence of the methoxy group and the dihydropyridine core may enhance its ability to cross the blood-brain barrier (BBB), allowing it to exert protective effects against neurodegenerative conditions. Studies on related compounds have shown promising results in models of Alzheimer's disease and other neurodegenerative disorders.
Anti-inflammatory Activity
Preliminary studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. The benzodioxin component may play a role in modulating inflammatory pathways, potentially making this compound beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : Affinity for D(2), D(3), and 5-HT(1A) receptors suggests a multi-target mechanism that may reduce symptoms of psychosis while minimizing extrapyramidal side effects .
- Calcium Channel Modulation : The dihydropyridine structure is known for its interaction with calcium channels, which could influence neurotransmitter release and synaptic plasticity.
- Antioxidant Activity : Potential antioxidant properties may contribute to neuroprotection by reducing oxidative stress in neuronal tissues.
Study 1: Antipsychotic Efficacy in Rodents
In a controlled study involving rodents, the compound demonstrated significant efficacy in reducing psychotic-like behaviors without inducing catalepsy at therapeutic doses. This suggests a favorable side effect profile compared to traditional antipsychotics .
Study 2: Neuroprotective Properties
In vitro studies indicated that related compounds could protect neuronal cells from oxidative damage induced by glutamate toxicity. This positions the compound as a candidate for further investigation in neurodegenerative disease models.
Study 3: Inflammatory Response Modulation
Research on structurally similar compounds revealed their ability to inhibit pro-inflammatory cytokine production in macrophages, hinting at a potential role for N-(2,3-dihydro-1,4-benzodioxin...) in managing inflammatory diseases.
Q & A
Basic Question: What are the critical parameters for optimizing the multi-step synthesis of this compound?
Answer:
The synthesis involves sequential reactions requiring precise control of:
- Temperature : Maintain reflux conditions (e.g., 80–110°C) to activate intermediates without decomposition .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitutions and inert atmospheres (N₂/Ar) to prevent oxidation .
- Catalytic systems : Employ sodium carbonate or potassium carbonate as bases for acyl chloride coupling steps .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15–30 min at 100–150 W) for improved efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .
Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the benzodioxin ring (δ 4.2–4.4 ppm for -OCH₂CH₂O-) and pyrimidine substituents (δ 8.1–8.3 ppm for pyrimidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and sulfur-containing groups (C-S at ~650 cm⁻¹) .
Advanced Question: How can contradictory bioactivity data across studies be systematically resolved?
Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .
- Analytical validation : Use LC-MS to confirm compound stability in biological matrices (e.g., plasma or buffer) and rule out degradation artifacts .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies using nonlinear regression models (e.g., GraphPad Prism) to assess potency discrepancies .
Advanced Question: What mechanistic insights guide the design of derivatives with enhanced target affinity?
Answer:
- Structure-Activity Relationship (SAR) :
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like EGFR or CDK2 .
Advanced Question: How can researchers evaluate the compound’s stability under physiological conditions?
Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds .
- Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .
Advanced Question: What strategies mitigate low yields in the final coupling step?
Answer:
- Activation of carboxyl groups : Use coupling agents like EDC/HOBt or DCC/DMAP for efficient amide bond formation .
- Microwave assistance : Increase reaction efficiency (e.g., 80% yield in 20 min vs. 50% in 6 hours under conventional heating) .
- Solvent optimization : Switch to dichloromethane (DCM) or THF to reduce side reactions during nucleophilic substitutions .
Advanced Question: How can researchers validate the compound’s selectivity for intended biological targets?
Answer:
- Kinase profiling panels : Test against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- CRISPR/Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to assess specificity .
Advanced Question: What analytical challenges arise in quantifying trace metabolites during pharmacokinetic studies?
Answer:
- Low-abundance detection : Use UPLC-MS/MS with MRM mode (LOD < 1 ng/mL) to quantify metabolites in plasma .
- Matrix effects : Apply isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) to normalize signal suppression/enhancement .
- Fragmentation patterns : Compare MS² spectra with synthetic metabolite standards to confirm structural assignments .
Advanced Question: How can computational methods predict the compound’s ADME properties?
Answer:
- In silico tools :
- SwissADME : Predict logP (2.5–3.5), solubility (<10 µM), and CYP450 inhibition .
- Molina’s Rule of 3 : Assess blood-brain barrier penetration (e.g., MW < 400, PSA < 60 Ų) .
- Molecular dynamics simulations : Model interactions with P-glycoprotein to evaluate efflux liability .
Advanced Question: What experimental designs are optimal for resolving conflicting cytotoxicity data in cancer cell lines?
Answer:
- Panel testing : Screen across 10–20 cell lines (NCI-60 panel) to identify lineage-specific sensitivities .
- Combinatorial indexing : Use barcoded cell lines (e.g., PRISM) for high-throughput dose-response profiling .
- Apoptosis assays : Confirm mechanism via Annexin V/PI staining and caspase-3/7 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
